molecular formula C13H11ClN2O5S B2759557 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide CAS No. 306956-02-5

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide

Cat. No. B2759557
M. Wt: 342.75
InChI Key: FLXHOJUOKUHHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide, also known as Cmnbs, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been found to possess various biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base to form the desired product.

Starting Materials
2-chloro-5-nitrobenzenesulfonyl chloride, 2-methoxyaniline, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Add 2-methoxyaniline to the solution and stir for several hours at room temperature., Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide is not yet fully understood. However, it has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of bacterial enzymes. 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has also been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. It has a high yield and can be purified using column chromatography. However, 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the research on 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, arthritis, and bacterial infections. Another direction is to study its mechanism of action in more detail. Further research can also be done to optimize the synthesis method of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide and to improve its solubility in water.
Conclusion
In conclusion, 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide is a chemical compound that has been extensively used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has been used as a potential drug candidate for the treatment of various diseases. The synthesis method of 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide involves the reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and 2-methoxyaniline. 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has some advantages and limitations for lab experiments. There are several future directions for the research on 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide has been used as a potential drug candidate for the treatment of various diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-12-5-3-2-4-11(12)15-22(19,20)13-8-9(16(17)18)6-7-10(13)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXHOJUOKUHHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide

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